

# Assessing AMT-130: A Non-Selective Approach to Huntington's Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of a Novel Gene Therapy and its Impact on Mutant and Wild-Type Huntingtin Protein

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT).[1][2] While the elimination of mHTT is the primary therapeutic goal, the impact of concurrently lowering the normal, or wild-type, huntingtin protein (wtHTT) remains a critical area of investigation. AMT-130, a gene therapy developed by uniQure, employs a non-selective strategy, reducing both forms of the protein.[1] This guide provides a detailed comparison of AMT-130's mechanism and clinical performance against other huntingtin-lowering strategies, with a focus on its effect on non-mutant huntingtin.

#### **AMT-130: Mechanism of Action**

AMT-130 is an adeno-associated virus serotype 5 (AAV5) based gene therapy designed for a one-time administration directly into the brain.[3] The AAV5 vector delivers a transgene encoding an engineered microRNA (miRNA) that specifically targets exon 1 of the human huntingtin mRNA. This targeting leads to the cleavage and subsequent degradation of the huntingtin mRNA before it can be translated into protein. Because the miRNA sequence targets a region present in both mutant and wild-type huntingtin mRNA, AMT-130 non-selectively lowers the production of both proteins.





Click to download full resolution via product page

Figure 1: AMT-130 Mechanism of Action.

#### **Clinical Performance of AMT-130**

AMT-130 has been evaluated in Phase I/II clinical trials (NCT04120493 and NCT05243017) involving patients with early-manifest Huntington's disease. The trials assessed the safety, tolerability, and efficacy of a single, MRI-guided stereotactic infusion of AMT-130 into the striatum.

### Impact on Huntingtin Protein and Neurodegeneration Markers

The primary biomarker for target engagement was the level of mHTT in the cerebrospinal fluid (CSF). Data from the low-dose cohort showed a significant reduction in this marker. Furthermore, levels of neurofilament light chain (NfL), a key indicator of neuronal damage, were also favorably impacted.



| Biomarker                           | Timepoint | Low-Dose<br>Cohort Result          | High-Dose<br>Cohort Result           | Citation |
|-------------------------------------|-----------|------------------------------------|--------------------------------------|----------|
| CSF Mutant HTT<br>(mHTT)            | 12 Months | Mean reduction of 53.8%            | Not explicitly stated in abstracts   |          |
| CSF<br>Neurofilament<br>Light (NfL) | 36 Months | Not explicitly stated in abstracts | Mean reduction of 8.2% from baseline | _        |

### **Clinical Efficacy Endpoints**

Clinical progression in treated participants was compared to a propensity-matched external control group from the Enroll-HD natural history study. The high-dose group showed a significant slowing of disease progression across multiple key clinical scales.

| Clinical<br>Endpoint               | Timepoint | High-Dose<br>AMT-130 vs.<br>Control | p-value | Citation |
|------------------------------------|-----------|-------------------------------------|---------|----------|
| cUHDRS                             | 36 Months | 75% slowing of progression          | 0.003   | _        |
| Total Functional<br>Capacity (TFC) | 36 Months | 60% slowing of progression          | 0.033   | _        |
| Stroop Word<br>Reading Test        | 36 Months | 113% slowing of progression         | 0.002   | _        |
| Symbol Digit<br>Modalities Test    | 36 Months | 88% slowing of progression          | 0.057   | _        |
| Total Motor<br>Score (TMS)         | 36 Months | 59% slowing of progression          | 0.174   | _        |

## Comparison with Alternative Huntingtin-Lowering Therapies



The strategy of lowering huntingtin protein is not unique to AMT-130. Several other approaches have been investigated, with varying mechanisms and outcomes. The key distinction lies in allele selectivity—whether a drug targets only the mutant HTT allele or both mutant and wild-type alleles.

| Therapeutic<br>Agent | Modality                               | Mechanism                                  | Allele<br>Selectivity | Key Clinical<br>Outcome                                                        | Citation |
|----------------------|----------------------------------------|--------------------------------------------|-----------------------|--------------------------------------------------------------------------------|----------|
| AMT-130              | AAV Gene<br>Therapy                    | miRNA-<br>mediated<br>mRNA<br>degradation  | Non-selective         | Slowed<br>disease<br>progression<br>at 36 months<br>in Phase I/II.             |          |
| Tominersen           | Antisense<br>Oligonucleoti<br>de (ASO) | RNase-H<br>mediated<br>mRNA<br>degradation | Non-selective         | Phase III trial halted; patients on active treatment fared worse than placebo. |          |
| WVE-003              | Antisense<br>Oligonucleoti<br>de (ASO) | Targets SNP<br>on mutant<br>allele         | Allele-<br>selective  | Currently in clinical trials.                                                  |          |
| Branaplam,<br>PTC518 | Oral Small<br>Molecules                | Splicing<br>modulation                     | Non-selective         | Currently in clinical trials.                                                  |          |

The divergent outcomes between AMT-130 and the non-selective ASO tominersen raise important questions. While both aim to lower total huntingtin, the failure of tominersen suggested that broad, non-selective suppression of wild-type huntingtin via an ASO administered into the CSF could be detrimental. The success of AMT-130, thus far, may be attributable to its one-time, localized delivery directly to the most affected brain regions (striatum), potentially leading to a different level and distribution of huntingtin suppression compared to repeated, widespread ASO administration. However, the long-term consequences of lowering wild-type huntingtin, which is crucial for various cellular functions including neuroprotection, are still not fully understood.





Click to download full resolution via product page

Figure 2: Allele-Selective vs. Non-Selective Logic.

## Experimental Protocols AMT-130 Phase I/II Clinical Trial (NCT04120493)

- Study Design: A multi-center, open-label (for treatment arm) and sham-surgery controlled (for control arm) Phase I/II study to evaluate the safety and efficacy of AMT-130.
- Participant Population: Adults (ages 25-65) with early-manifest Huntington's disease, confirmed by a CAG repeat length of ≥40, and specific criteria for Total Functional Capacity (TFC) and striatal volume.
- Intervention: A single administration of AMT-130 via MRI-guided, convection-enhanced stereotactic neurosurgical delivery. The infusion targets the caudate and putamen bilaterally. Two dose levels (low and high) were investigated.
- Primary Endpoints: Safety and tolerability of the procedure and the gene therapy.



- Secondary & Exploratory Endpoints:
  - Biomarkers: Measurement of mHTT and NfL in cerebrospinal fluid (CSF) at various time points post-treatment.
  - Clinical Scales: Assessment of disease progression using the composite Unified
    Huntington's Disease Rating Scale (cUHDRS), Total Functional Capacity (TFC), Total
    Motor Score (TMS), and cognitive tests like the Symbol Digit Modalities Test (SDMT) and
    Stroop Word Reading Test.
  - Imaging: Volumetric MRI to assess brain atrophy.

#### **Bioanalytical Methods**

- CSF Analysis: CSF samples were collected via lumbar puncture at baseline and subsequent follow-up visits.
- mHTT Quantification: An immunoassay was used to measure the concentration of mHTT protein in CSF samples.
- NfL Quantification: An immunoassay (e.g., Simoa) was used to measure NfL concentration in CSF as a marker of axonal injury.

#### Conclusion

The clinical data for AMT-130 presents compelling evidence that a non-selective, one-time gene therapy can significantly slow the progression of Huntington's disease. The observed reduction in CSF mHTT confirms target engagement, while the stabilization of NfL and favorable outcomes on clinical scales suggest a meaningful, disease-modifying effect.

However, the non-selective nature of AMT-130 means it also reduces the essential wild-type huntingtin protein. While the current data up to 36 months is promising and appears safe, the long-term consequences of this reduction remain unknown and warrant continued monitoring. The success of this localized, AAV-mediated approach, in contrast to the failure of a non-selective ASO, highlights that the method of delivery and the resulting expression profile are critical factors in the therapeutic calculus of huntingtin-lowering. Future research will need to



continue to weigh the clear benefit of reducing toxic mHTT against the potential risks of diminishing its neuroprotective wild-type counterpart.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. economictimes.indiatimes.com [economictimes.indiatimes.com]
- 3. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington's in Landmark Trial HDBuzz [en.hdbuzz.net]
- To cite this document: BenchChem. [Assessing AMT-130: A Non-Selective Approach to Huntington's Disease Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563116#assessing-the-impact-of-amt-130-on-non-mutant-huntingtin-protein]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com